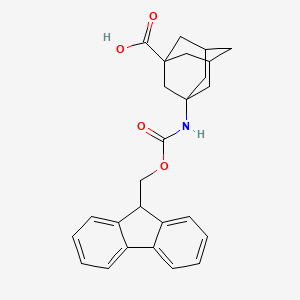
Fmoc-Adam-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-Adam-OH” is likely a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It’s frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Structure Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis . It’s frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Applications De Recherche Scientifique
Hydrogel Formation
Fmoc-Adam-OH has been used in the formation of peptide-based hydrogels (PHGs). These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The Fmoc-derivatives of series K peptides, which include Fmoc-Adam-OH, have been found to retain their gelation capability .
Tissue Engineering
The Fmoc-Adam-OH based hydrogels have shown potential for tissue engineering applications. For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), has been found to fully support cell adhesion, survival, and duplication .
pH-Controlled Ambidextrous Gelation
An additional Fmoc moiety in di-Fmoc-functionalized L-lysine, such as Fmoc-Adam-OH, induces pH-controlled ambidextrous gelation. This means it can form both hydrogels at different pH values and organogels . This property is significant among gelators and can be leveraged in various applications.
High Thermal Stability
Fmoc-Adam-OH exhibits high thermal stability, even at low minimum hydrogelation concentration (0.1 wt%), which makes it suitable for applications that require stability under high-temperature conditions .
Thixotropic Property
Fmoc-Adam-OH exhibits thixotropic properties, meaning it becomes less viscous over time when shaken or stressed. This property is useful in applications where the material needs to flow under pressure but remain stable otherwise .
Dye Removal
Fmoc-Adam-OH has been found to have dye removal properties, which could be useful in environmental applications such as water treatment .
Cell Viability
Fmoc-Adam-OH has been found to maintain cell viability to the selected cell type, making it a potential candidate for biomedical applications .
Drug Carrier
Fmoc-Adam-OH has been found to act as a drug carrier, which could be useful in targeted drug delivery applications .
Mécanisme D'action
Target of Action
Fmoc-Adam-OH, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is commonly used as a protecting group for amines in peptide synthesis . The primary targets of Fmoc-Adam-OH are therefore the amine groups of amino acids and peptides .
Mode of Action
The Fmoc group in Fmoc-Adam-OH interacts with its targets (amine groups) through a process known as Fmoc protection . This involves the reaction of the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a carbamate . This process protects the amine group from unwanted reactions during peptide synthesis .
Biochemical Pathways
The Fmoc protection and deprotection processes are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the selective and sequential assembly of amino acids into peptides . The Fmoc group is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of Fmoc-Adam-OH’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting amine groups during synthesis, Fmoc-Adam-OH helps prevent unwanted side reactions, thereby increasing the efficiency and accuracy of peptide synthesis .
Action Environment
The action of Fmoc-Adam-OH is influenced by several environmental factors. For instance, the Fmoc protection process requires the presence of a base and is typically carried out in an organic solvent . Additionally, the stability of the Fmoc group can be affected by temperature and pH . Therefore, careful control of these environmental factors is crucial for the successful use of Fmoc-Adam-OH in peptide synthesis .
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c28-23(29)25-10-16-9-17(11-25)13-26(12-16,15-25)27-24(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRDRSUDCSEVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid | |
CAS RN |
875211-10-2 |
Source


|
| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467712.png)
![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)
amino}methyl)benzoic acid](/img/structure/B2467714.png)
![(E)-4-(Dimethylamino)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2467715.png)
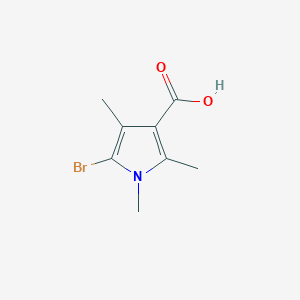
![2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2467721.png)
![5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2467722.png)
![8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2467723.png)
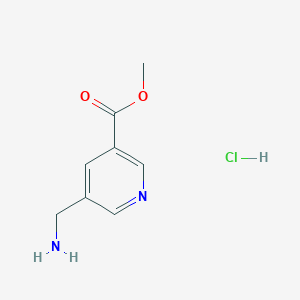
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(3-morpholinopropyl)malonamide](/img/structure/B2467729.png)

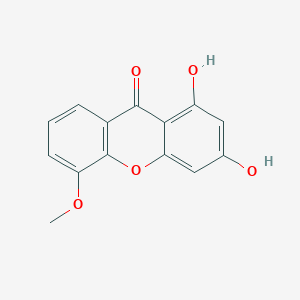
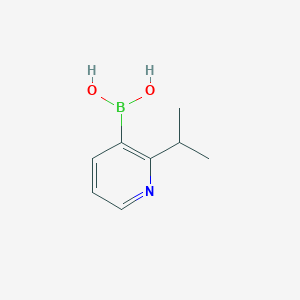
![[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2467734.png)